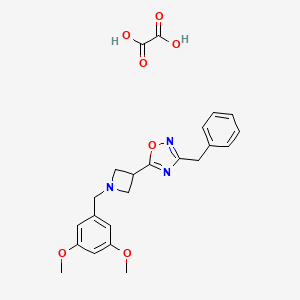

3-Benzyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

This compound is a 1,2,4-oxadiazole derivative featuring a benzyl group at position 3 and a complex azetidine substituent at position 3. The azetidine moiety is further substituted with a 3,5-dimethoxybenzyl group, which introduces steric and electronic complexity. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

3-benzyl-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3.C2H2O4/c1-25-18-8-16(9-19(11-18)26-2)12-24-13-17(14-24)21-22-20(23-27-21)10-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,11,17H,10,12-14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKDDGYRLKZRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1,3,4-Oxadiazoles

Compounds such as 5-(alkenyl)-2-amino-1,3,4-oxadiazoles (e.g., 5a-f in ) share a heterocyclic oxadiazole core but differ in substitution patterns. These analogs are synthesized via cyclization of hydrazones or reactions of acetyl/benzoyl hydrazones with phenylisocyanate . In contrast, the target 1,2,4-oxadiazole likely requires alternative routes, such as cyclization of amidoximes or oxidative dimerization, given the distinct ring isomerization .

Benzisoxazole Derivatives

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () highlights the importance of fused heterocycles. While benzisoxazoles prioritize oxygen-nitrogen synergy, the target compound’s 1,2,4-oxadiazole core offers greater flexibility for functionalization at positions 3 and 4. The azetidine substituent in the target compound introduces conformational rigidity compared to the linear alkyl chains in simpler oxadiazoles .

3-Benzoyl-5-Phenyl-1,2,4-Oxadiazole

describes the reactivity of this compound with hydroxylamine, yielding stable and labile oxime isomers. This underscores the electrophilic nature of the 1,2,4-oxadiazole core, a property shared with the target compound. However, the latter’s azetidine and dimethoxybenzyl groups may modulate its reactivity and metabolic stability .

Pharmacological and Physicochemical Properties

Key Observations:

- Solubility : The oxalate salt of the target compound likely improves aqueous solubility compared to neutral 1,2,4-oxadiazoles like 3-benzoyl-5-phenyl derivatives.

- Metabolic Stability : The dimethoxybenzyl group may enhance metabolic stability relative to simpler alkyl chains in 5-(alkenyl) analogs .

Reactivity and Functionalization

- Nucleophilic Substitution : The azetidine’s tertiary nitrogen and chloromethyl groups in analogs () enable further derivatization. Similarly, the target compound’s azetidine could undergo alkylation or acylation to expand its pharmacological profile.

- Oxadiazole Ring Stability : Unlike 1,3,4-oxadiazoles, 1,2,4-oxadiazoles exhibit greater resistance to ring-opening under acidic conditions, as seen in . This stability is critical for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.